4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide
Description
This compound belongs to the 1,2,4-triazole class, characterized by a 4-ethyl-5-(2-pyridinyl)triazole core linked to a benzamide moiety via a thioacetyl spacer. The 2-pyridinyl group at position 5 of the triazole ring enhances π-π stacking interactions in biological systems, while the ethyl substituent at position 4 modulates steric and electronic properties .
Properties
CAS No. |
573947-97-4 |
|---|---|
Molecular Formula |
C18H18N6O2S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[[2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C18H18N6O2S/c1-2-24-17(14-5-3-4-10-20-14)22-23-18(24)27-11-15(25)21-13-8-6-12(7-9-13)16(19)26/h3-10H,2,11H2,1H3,(H2,19,26)(H,21,25) |
InChI Key |
RUJJONFSVCAASS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction, typically using benzoyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (amines, alcohols) are employed under suitable conditions (e.g., solvents like dichloromethane, temperatures ranging from 0°C to reflux).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine or benzamide rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. It may act as an inhibitor for certain enzymes or receptors, making it useful in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and pyridine moiety are crucial for binding to these targets, while the thioacetyl and benzamide groups enhance its activity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Lipophilicity : The ethyl group at position 4 increases logP compared to allyl-substituted analogs (e.g., 4-allyl-5-(2-pyridinyl) derivatives) .
- Solubility : Sulfonamide-terminated analogs (e.g., 4-sulfamoylphenyl derivatives) exhibit higher aqueous solubility than benzamide-terminated compounds .
Key Research Findings
- Structure-Activity Relationships (SAR): Pyridinyl orientation (2- vs. 3-pyridinyl) significantly impacts receptor binding. For example, 3-pyridinyl in VUAA1 vs. 2-pyridinyl in the target compound may alter Orco activation . Terminal benzamide groups improve crystallinity, as seen in 4-((((4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)amino)benzamide (CAS: 573936-52-4), which forms stable crystals for X-ray studies .
- Thermal Stability : Ethyl-substituted triazoles (e.g., target compound) exhibit higher melting points (454 K) compared to allyl analogs, as shown in crystallographic studies .
Biological Activity
4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide is a compound that belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A triazole ring
- An ethyl group
- A pyridine moiety
- An acetylamino group
This unique combination of functional groups contributes to its biological properties.
The biological activity of 4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
1. Enzyme Inhibition:
- The compound may inhibit specific enzymes involved in critical biochemical pathways, which can affect cell proliferation and survival.
2. Receptor Modulation:
- It can modulate the activity of certain receptors, influencing cellular signaling pathways that are crucial for various physiological responses.
3. Antimicrobial and Anticancer Activity:
- Triazole derivatives have been reported to exhibit significant antimicrobial and anticancer properties due to their ability to disrupt cellular functions such as DNA replication and protein synthesis.
Biological Activity Overview
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including 4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide). For instance:
- Study 1: A synthesized triazole derivative showed an IC50 value of 1.18 µM against HEPG2 cancer cells, demonstrating potent inhibitory effects compared to standard treatments like staurosporine (IC50 = 4.18 µM) .
Antimicrobial Properties
Triazoles are known for their broad-spectrum antimicrobial activity:
- Study 2: Research indicated that compounds containing the triazole moiety exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
